N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
CAS No. |
2180374-85-8 |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.41 |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22) |
InChI Key |
HXNRPOKPMBGTOC-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemical Applications
Synthetic Intermediates
This compound serves as a valuable building block in organic synthesis. Its thiadiazole and pyrazole moieties allow for the development of more complex molecules with diverse functionalities. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel activities.
Material Science
In material science, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is investigated for its potential use in developing new materials, including polymers and coatings. Its unique structure may impart desirable characteristics such as improved thermal stability or chemical resistance.
Biological Applications
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific interactions with cellular targets are still under investigation but hold promise for future therapeutic applications.
Pharmacological Research
Enzyme Inhibition Studies
this compound has been evaluated as an inhibitor of specific enzymes linked to cancer metabolism. For instance, structural analogs have shown selective inhibition of glutaminase (GLS), an enzyme critical for cancer cell growth . This inhibition can potentially lead to reduced tumor growth in preclinical models.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs and their properties, derived from the evidence:
Structural and Electronic Comparisons
- Alkyl Chain Effects: The butyl group in the target compound likely increases lipophilicity compared to analogs with shorter chains (e.g., methyl or ethyl) .
- Aromatic Substitutions : Replacing phenyl with pyridinyl (as in ) introduces nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Thiophene-substituted analogs (e.g., ) prioritize π-π stacking interactions but reduce metabolic stability due to sulfur oxidation susceptibility.
- Linker Flexibility : The carboxamide bridge in the target compound provides rigidity compared to acetamide-linked analogs (e.g., 5h in ), which may adopt varied conformations affecting target binding.
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to fall between 140–160°C, based on analogs with similar alkyl/aryl substitutions (e.g., 5j: 138–140°C; 5h: 133–135°C) .
- Synthetic Yields : Yields for carboxamide-linked thiadiazoles typically range from 68–88% under EDCI/HOBt coupling conditions , suggesting comparable efficiency for the target compound.
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the thiadiazole and pyrazole moieties, suggest a diverse range of pharmacological effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-butyl-1,3,4-thiadiazole with 3-phenylpyrazole derivatives under controlled conditions. Various methods such as microwave irradiation and conventional heating have been employed to optimize yields and purity.
Antimicrobial Activity
Studies have demonstrated that compounds containing pyrazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate to high | Gram-positive and Gram-negative bacteria |
In particular, derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MT2 (HTLV-1 infected) | 1.51 |
| Study B | Jurkat (non-infected) | 1.74 |
These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism may involve inhibition of cyclooxygenase enzymes (COX), thus reducing the production of pro-inflammatory mediators. This aspect is particularly relevant for developing treatments for chronic inflammatory conditions.
Case Studies
Several case studies have focused on the biological evaluation of thiadiazole and pyrazole derivatives:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds showed varying degrees of activity with some exhibiting higher potency than standard antibiotics .
- Anticancer Evaluation : In vitro studies on HTLV-1 infected cell lines revealed that certain derivatives significantly reduced cell viability with low IC50 values, indicating strong anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide?
- Methodology : The compound is synthesized via a multi-step process. First, the 1,3,4-thiadiazol-2-amine intermediate is prepared by reacting 5-butyl-1,3,4-thiadiazole-2-thiol with appropriate alkylating agents (e.g., benzyl chloride derivatives) in DMF using K₂CO₃ as a base at room temperature . Subsequent coupling with 3-phenyl-1H-pyrazole-5-carboxylic acid is achieved via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DCM under nitrogen. Typical yields range from 60–75%, with purity confirmed by TLC and recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include δ ~14.15 ppm (pyrazole NH), δ ~12.82 ppm (amide NH), and aromatic protons at δ 7.3–7.8 ppm. Thiadiazole SCH₂ protons appear at δ ~4.5 ppm .
- IR : Confirm amide C=O stretching at ~1674 cm⁻¹ and NH stretches at ~3432 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 408.0955 for derivatives) .
- Melting Point : Reported values (e.g., 268–270°C) help assess purity .
Q. How is the compound evaluated for preliminary biological activity?
- Methodology : Antitumor activity is screened using MTT assays against human cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values are calculated, with active derivatives showing sub-μM potency. Controls include cisplatin and doxorubicin .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase isoforms or DNA topoisomerases. Docking scores (e.g., ΔG = −9.2 kcal/mol) suggest strong binding .
- PASS Program : Predicts biological activity spectra (e.g., 72% probability of kinase inhibition) to prioritize in vitro testing .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
Q. What strategies resolve contradictions in antitumor activity data across studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Vary substituents on the thiadiazole (e.g., 4-methylbenzyl vs. 4-cyanobenzyl) to assess impact on potency. For example, 4-cyanobenzyl derivatives show 3-fold higher activity due to enhanced π-π stacking .
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and normalize against reference compounds to minimize variability .
Q. How is crystallographic data utilized to confirm the compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
